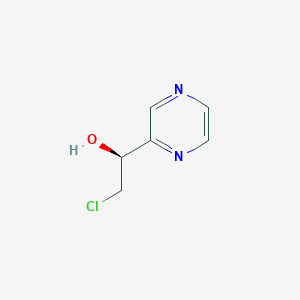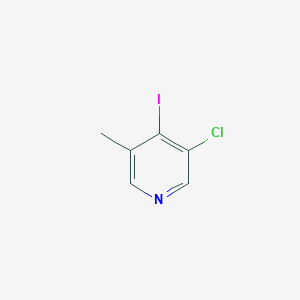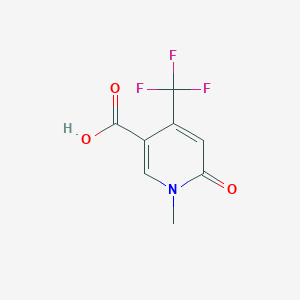![molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3](/img/structure/B13112879.png)
3,6-bis[(E)-2-phenylethenyl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Di(styryl)pyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two styryl groups attached to the 3 and 6 positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Di(styryl)pyridazine imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(styryl)pyridazine typically involves the reaction of pyridazine derivatives with styryl compounds. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of 3,6-Di(styryl)pyridazine may involve scalable synthetic routes such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high yields under neutral conditions . The choice of reaction conditions and solvents can significantly impact the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3,6-Di(styryl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, dihydropyridazines, and pyridazine N-oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
3,6-Di(styryl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying biological systems due to its ability to interact with biomolecules.
作用机制
The mechanism of action of 3,6-Di(styryl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .
相似化合物的比较
3,6-Di(styryl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Di(thiophen-2-yl)pyridazine: This compound has similar structural features but contains thiophene rings instead of styryl groups.
Pyridazinone derivatives: These compounds contain a keto functionality and exhibit a wide range of biological activities.
Uniqueness: The presence of styryl groups in 3,6-Di(styryl)pyridazine imparts unique electronic and steric properties, making it distinct from other pyridazine derivatives. These properties contribute to its specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
5273-56-3 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
3,6-bis[(E)-2-phenylethenyl]pyridazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
InChI 键 |
SVMPTVFQQGUGLV-PHEQNACWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)




![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)



![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)


![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
